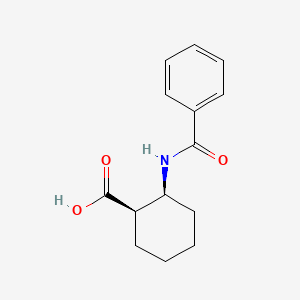

(-)-cis-2-Benzamidocyclohexanecarboxylic Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that can provide insights into the synthesis of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid. For example, studies on the selective functionalization of saturated C-H bonds with metalloporphyrin catalysts highlight innovative approaches to molecular synthesis, including hydroxylation, amination, and carbenoid insertion, which could be relevant for synthesizing benzamidocyclohexanecarboxylic acid derivatives (Che et al., 2011)(Che et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and physical properties. Advanced spectroscopic techniques, including high-resolution magnetic resonance imaging, are often employed to elucidate the conformation of products derived from similar synthetic routes (Issac & Tierney, 1996)(Issac & Tierney, 1996).

Chemical Reactions and Properties

Reactions involving benzamides and carboxylic acid groups can lead to a diverse range of products, depending on the reactants and conditions used. For instance, reactions of binucleophiles with cyclic anhydrides of dicarboxylic acids are a method of heterocyclic compounds synthesis, potentially relevant to the synthesis of benzamidocyclohexanecarboxylic acid derivatives (Skoryna et al., 2023)(Skoryna et al., 2023).

Physical Properties Analysis

The physical properties of benzamides and cyclohexanecarboxylic acids, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Research on related compounds provides a foundation for predicting and analyzing these properties in this compound.

Chemical Properties Analysis

The chemical behavior, including reactivity towards various reagents, stability, and degradation pathways, is pivotal for understanding the potential applications of this compound. Studies on conjugated linolenic acids and their bioactivities offer insights into the biological activity of structurally similar compounds, suggesting potential areas of application for this compound derivatives (Yuan et al., 2014)(Yuan et al., 2014).

Applications De Recherche Scientifique

Stereochemistry and Structural Analysis

- (-)-cis-2-Benzamidocyclohexanecarboxylic acid has been utilized in stereochemical studies, particularly in determining the absolute configurations of certain compounds. For instance, its enantiomers were identified as (1R,2S)-(–) and (1S,2R)-(+), which were then converted into various other chemical structures, such as octahydroquinazoline sulphates and decahydroquinazoline acetate. This demonstrates its role in understanding and manipulating molecular configurations (Armarego & Kobayashi, 1970).

Catalysis and Chirality Control

- This compound has been integral in the field of catalysis, particularly in asymmetric synthesis. It was used to synthesize optically active 1,3-aminoalcohols, which were then applied in asymmetric diethylzinc addition to aromatic aldehydes. This process demonstrated the control of enantioselectivity and stereochemistry in chemical reactions, influenced by the substituents of the cis-derivatives (Wang, Kodama, Hirose, Zhang, 2010).

Synthesis of Chiral 1,3-Diamines

- In another study, chiral 1,3-diamines derived from this compound were synthesized. These diamines were then used as ligands in Cu-catalyzed asymmetric Henry reactions, again emphasizing the role of this compound in producing chiral molecules with high enantioselectivity and yields (Kodama, Sugawara, Hirose, 2011).

Optical Resolution

- This compound has also been utilized in the optical resolution of α-ethylbenzylamine. This application highlights its use in separating enantiomers, which is essential in various fields including pharmaceuticals (Nohira, Yoshida, Osada, Terunuma, 1988).

Radiopharmaceuticals Preparation

- An improved synthesis method involving this compound was used for preparing radiopharmaceuticals. This showcases its potential in medical imaging and diagnostics, particularly in the development of gallium radiopharmaceuticals (Bowen, Planalp, Brechbiel, 1996).

Propriétés

IUPAC Name |

(1R,2S)-2-benzamidocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUANNVQABXUYKU-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26693-55-0 | |

| Record name | (-)-cis-2-Benzamidocyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

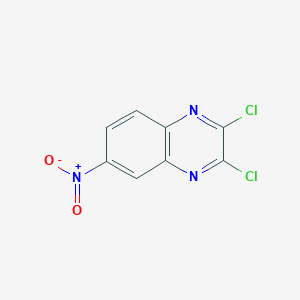

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

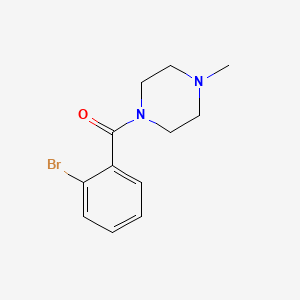

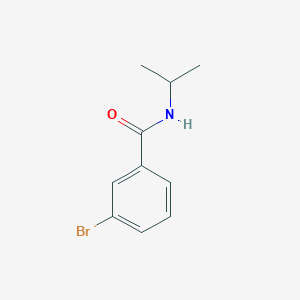

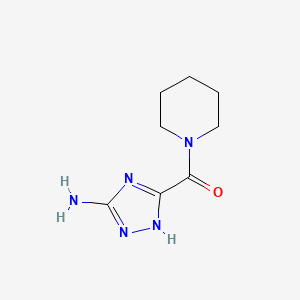

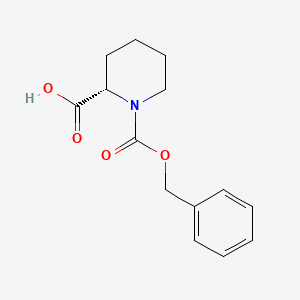

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)